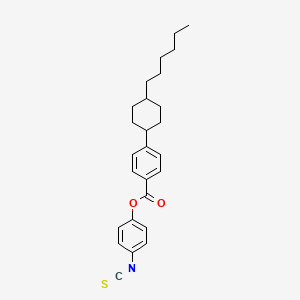![molecular formula C8H11Cl6O5P B12557043 Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester CAS No. 187099-13-4](/img/structure/B12557043.png)
Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is a chemical compound characterized by its unique structure, which includes both acetic acid and phosphinyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester typically involves the reaction of acetic acid with bis(2,2,2-trichloroethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Common nucleophiles include amines and thiols, often under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis: Acetic acid and 2,2,2-trichloroethanol.
Substitution: Products vary depending on the nucleophile used, but generally include substituted phosphinyl esters.
Scientific Research Applications
Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphinyl-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester: Similar structure but with trifluoroethoxy groups instead of trichloroethoxy groups.
Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-, 1,1-dimethylethyl ester: Contains a dimethylethyl ester group instead of an ethyl ester group.
Uniqueness
Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is unique due to the presence of trichloroethoxy groups, which impart distinct chemical properties such as increased reactivity and potential biological activity compared to its trifluoroethoxy counterparts.
Properties
CAS No. |
187099-13-4 |
|---|---|
Molecular Formula |
C8H11Cl6O5P |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 2-[bis(2,2,2-trichloroethoxy)phosphoryl]acetate |
InChI |
InChI=1S/C8H11Cl6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3 |
InChI Key |
VCVATLIUTMJMTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)




![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)


